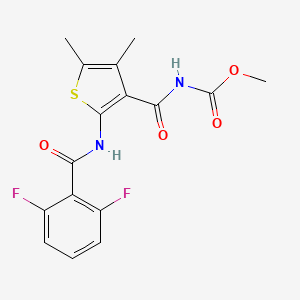

Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Methyl 2-(2,6-difluorobenzamido)benzoate” is related to your query. It has a molecular weight of 291.25 and its molecular formula is C15H11F2NO3 .

Synthesis Analysis

There is a paper that discusses the synthesis and crystal structure of a compound with two conformational isomers: 2-(2,6-difluorobenzamido)-4-methyl-N–o-tolylthiazole-5-carboxamide . The single crystal of this compound was obtained from the solution of the compound dissolved in ethyl acetate by slow evaporation at room temperature .Molecular Structure Analysis

The same paper also provides a detailed analysis of the molecular structure of the compound. It mentions that there are two independent molecules in the unit cell, having only slightly different bond lengths, torsion angles, and the corresponding dihedral angles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound “Methyl 2-(2,6-difluorobenzamido)benzoate” include a molecular weight of 291.25 and a molecular formula of C15H11F2NO3 . More specific properties like boiling point or storage conditions are not mentioned in the sources retrieved.Aplicaciones Científicas De Investigación

Adsorption Studies

Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate and similar compounds have been studied for their adsorption properties. For instance, activated carbon developed from Ficus carica bast was investigated for its capacity to uptake methylene blue, demonstrating potential for environmental cleanup applications (Pathania, Sharma, & Singh, 2017).

Selective Toxicity in Insecticides

Research has been conducted on the selective toxicity of N-substituted biscarbamoyl sulfides, a category to which Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate belongs. These compounds have been found to be highly effective as selective insecticides, being toxic to insects but substantially less toxic to mammals (Fahmy, Chiu, & Fukuto, 1974).

Nanoparticle Carrier Systems

Studies have explored the use of similar carbamate compounds in agricultural applications, such as the preparation of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides. These systems offer advantages like modified release profiles and reduced environmental toxicity (Campos et al., 2015).

Synthetic Methodology in Organic Chemistry

Research has been conducted on the synthesis of various carbamate compounds, including studies on operationally simple synthesis methods using safer reagents. This research contributes to the development of safer and more efficient methods in organic synthesis (Withey & Bajic, 2015).

Photodegradation Studies

There have been studies on the photodegradation of carbamate pesticides, which is relevant to understanding the environmental impact and breakdown of such compounds. These studies provide insight into how these compounds degrade under exposure to light, which is crucial for assessing their long-term environmental impact (Climent & Miranda, 1996).

Antitumor Research

Some carbamate compounds have been explored for their antitumor properties. For example, studies on R17934-NSC 238159, a carbamate, have shown activity against various types of leukemia and carcinoma, indicating potential for clinical applications in cancer treatment (Atassi & Tagnon, 1975).

Chemical Modifications for Bioactivity

Research on the chemical modifications of carbamates to enhance their bioactivity, particularly in antitumor applications, has been conducted. This includes studying the interactions and modifications of these compounds to improve their effectiveness as therapeutic agents (Simenel et al., 2008).

Propiedades

IUPAC Name |

methyl N-[2-[(2,6-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O4S/c1-7-8(2)25-15(11(7)13(21)20-16(23)24-3)19-14(22)12-9(17)5-4-6-10(12)18/h4-6H,1-3H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKWUKAXIYXWEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=C(C=CC=C2F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)

![1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847019.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)

![(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847022.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)